2,4-Dichloropyrimido[4,5-d]pyrimidine
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Overview
Description
2,4-Dichloropyrimido[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms The presence of chlorine atoms at the 2 and 4 positions of the pyrimidine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimido[4,5-d]pyrimidine can be achieved through several methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, the chlorination of pyrimidine with sulfuryl chloride or phosphorus pentachloride can yield 2,4-dichloropyrimidine, which can then be further cyclized to form the desired compound . Another method involves the direct chlorination of 2,4-dihydroxypyrimidine with thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions is crucial to achieving the desired outcomes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrimido[4,5-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. For example, the reaction with piperazine, diethanolamine, and ethanolamine in a sequential manner can yield substituted derivatives . Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are also employed in specific reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the nature of the reagents and reaction conditions. Substitution reactions typically yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2,4-Dichloropyrimido[4,5-d]pyrimidine has found applications in several scientific research areas:
Medicinal Chemistry: This compound has been explored for its potential as a selective inhibitor for epidermal growth factor receptor (EGFR), making it a candidate for anticancer drug development.
Materials Science: The unique structure of this compound makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers have investigated the biological activities of this compound, including its antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrimido[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation . This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: This compound is structurally similar but contains additional chlorine atoms at the 6 and 8 positions.
2,4-Dichloropyrimidine: A simpler analog with only one pyrimidine ring and chlorine atoms at the 2 and 4 positions.
Uniqueness
2,4-Dichloropyrimido[4,5-d]pyrimidine stands out due to its bicyclic structure, which imparts unique chemical and biological properties. Its ability to act as a selective inhibitor for specific molecular targets, such as EGFR, highlights its potential in drug development and therapeutic applications .
Properties
CAS No. |
1197193-36-4 |
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Molecular Formula |
C6H2Cl2N4 |
Molecular Weight |
201.01 g/mol |
IUPAC Name |
2,4-dichloropyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H |
InChI Key |
ZPGCNVPNNOFFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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